(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(m-tolyl)methanone

CAS No.: 1396800-15-9

Cat. No.: VC7725817

Molecular Formula: C18H22N2O2S

Molecular Weight: 330.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396800-15-9 |

|---|---|

| Molecular Formula | C18H22N2O2S |

| Molecular Weight | 330.45 |

| IUPAC Name | [4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methylphenyl)methanone |

| Standard InChI | InChI=1S/C18H22N2O2S/c1-14-4-2-5-15(12-14)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-23-17/h2-6,11-12,16,21H,7-10,13H2,1H3 |

| Standard InChI Key | DJMLFCXGZRWNQU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |

Introduction

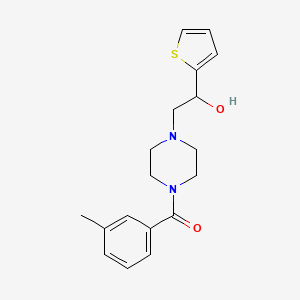

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct subunits:

-

A piperazine ring (C₄H₁₀N₂) serving as the central nitrogen-containing heterocycle.

-

A 2-(thiophen-2-yl)ethyl hydroxyl group attached to the piperazine via a methylene bridge.

-

An m-tolyl methanone (3-methylbenzoyl) group linked to the piperazine’s nitrogen.

The thiophene ring introduces π-conjugation, enhancing electronic delocalization, while the hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions. The m-tolyl substituent contributes steric bulk and lipophilicity, potentially affecting membrane permeability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₂S |

| Molecular Weight | 330.45 g/mol |

| CAS Registry | 1396800-15-9 |

| IUPAC Name | [4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methylphenyl)methanone |

| SMILES | CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |

| InChIKey | DJMLFCXGZRWNQU-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically involves multi-step organic transformations :

-

Piperazine Functionalization: Alkylation of piperazine with 2-(thiophen-2-yl)ethylene oxide to introduce the hydroxyl-ethyl-thiophene side chain.

-

Acylation: Reaction of the modified piperazine with m-toluoyl chloride under Schotten-Baumann conditions to form the methanone linkage.

-

Purification: Column chromatography (e.g., silica gel, ethyl acetate/petroleum ether) isolates the target compound.

Critical Reaction Parameters:

-

Temperature: 0–5°C during acylation to minimize side reactions.

-

Catalysts: Triethylamine for HCl scavenging during nucleophilic substitution .

-

Yield: Reported at ~45–60% after optimization.

Physicochemical and Spectroscopic Data

Solubility and Stability

While solubility data remain unspecified, structural analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and limited aqueous solubility. The hydroxyl and ketone groups render the compound prone to oxidative degradation, necessitating storage under inert atmospheres.

Spectroscopic Signatures

-

IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H stretch), and 3100 cm⁻¹ (thiophene C-H) .

-

NMR (¹H):

-

δ 7.2–7.4 ppm (m-tolyl aromatic protons).

-

δ 6.8–7.0 ppm (thiophene protons).

-

δ 3.5–4.2 ppm (piperazine and hydroxyl-bearing methylene).

-

Challenges and Research Gaps

Limitations in Current Knowledge

-

ADME/Tox Profiling: No data on pharmacokinetics, metabolic pathways, or long-term toxicity.

-

Stereochemical Effects: The compound’s chiral center (C2 of the ethyl hydroxyl group) remains unstudied; enantioselective synthesis and activity differences are unknown.

Future Directions

-

Lead Optimization: Introduce fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.

-

In Vivo Studies: Evaluate anxiolytic or antipsychotic efficacy in rodent models.

Comparative Analysis with Structural Analogs

Table 2: Piperazine Derivatives Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume